molecular formula C10H18N2OS B13348880 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide

3-(Thietan-3-ylamino)cyclohexane-1-carboxamide

Cat. No.: B13348880
M. Wt: 214.33 g/mol
InChI Key: BKIHCPNUDLFQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thietan-3-ylamino)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with a thietan-3-ylamino group and a carboxamide group

Preparation Methods

The synthesis of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . The cyclohexane-1-carboxamide moiety can be introduced through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-(Thietan-3-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

3-(Thietan-3-ylamino)cyclohexane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

3-(thietan-3-ylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C10H18N2OS/c11-10(13)7-2-1-3-8(4-7)12-9-5-14-6-9/h7-9,12H,1-6H2,(H2,11,13)

InChI Key

BKIHCPNUDLFQQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NC2CSC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.